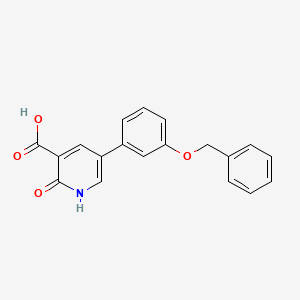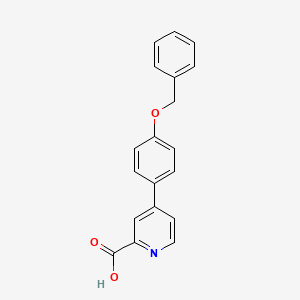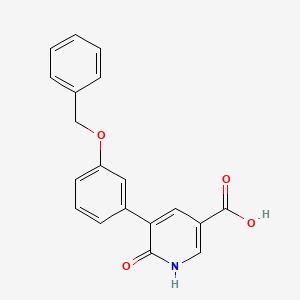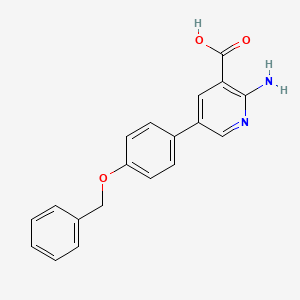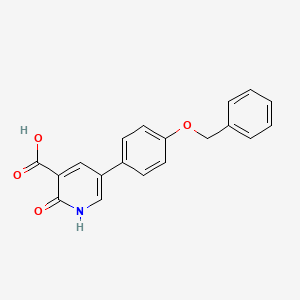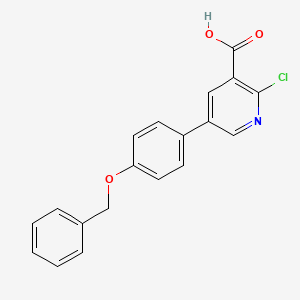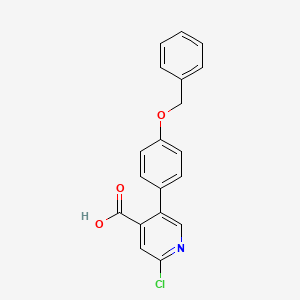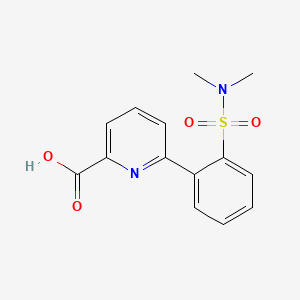
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% (2-DMS-PA) is an important organic compound used in various scientific research applications. It is a derivative of nicotinic acid (NA) and is synthesized by the reaction of nicotinic acid with dimethylsulfamoyl chloride. 2-DMS-PA has a wide range of applications in the fields of biochemistry, physiology and pharmacology.
Aplicaciones Científicas De Investigación
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is used extensively in scientific research, particularly in the fields of biochemistry, physiology and pharmacology. It is used as a reagent in various biochemical assays, such as enzyme assays, protein assays and DNA assays. It is also used to study the structure and function of proteins, as well as to study the effects of drugs on cells. In addition, it is used in the study of the metabolism of drugs, and to study the effects of drugs on the body.
Mecanismo De Acción
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is thought to act as a competitive inhibitor of nicotinic acid receptors. It binds to the same receptors as nicotinic acid, but does not activate them. This prevents the activation of the receptors by nicotinic acid, and thus prevents the associated physiological effects.
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholine esterase, which is involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the body, which can have a number of effects, including increased alertness, improved memory and improved motor coordination. In addition, 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin and norepinephrine. This can lead to increased levels of these neurotransmitters, which can have a number of effects, including improved mood, improved sleep and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a highly pure compound, with a purity of 95%. This makes it ideal for use in biochemical assays and other scientific research applications. In addition, it is relatively easy to synthesize, and is stable at room temperature. However, it is important to note that 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is a potent inhibitor of nicotinic acid receptors, and care should be taken when using it in experiments involving these receptors.
Direcciones Futuras
The potential applications of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% are still being explored. One area of research is the use of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% as a drug delivery system. This could involve the use of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% to deliver drugs to specific areas of the body, or to target specific cells or tissues. Another potential application is the use of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% to study the effects of drugs on the body. This could involve the use of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% to study the metabolic pathways of drugs, or to study the effects of drugs on specific biochemical pathways. Finally, 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the brain, as it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Métodos De Síntesis
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized by the reaction of nicotinic acid with dimethylsulfamoyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 0 and 60 °C. The reaction produces a dimethylsulfamoyl ester of nicotinic acid, which is then purified by recrystallization. The product of the reaction is a white crystalline powder with a purity of 95%.
Propiedades
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-8-4-3-6-10(12)13-11(14(17)18)7-5-9-15-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFXRAEVAMUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

